molecular formula C11H14BrN B8491707 2-Bromo-4-cyclopentylaniline

2-Bromo-4-cyclopentylaniline

Cat. No.: B8491707
M. Wt: 240.14 g/mol
InChI Key: RZVMLTHJIZYYJP-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopentylaniline is a brominated aromatic amine featuring a cyclopentyl substituent at the para position relative to the amino group and a bromine atom at the ortho position. This compound belongs to a broader class of substituted anilines, where variations in substituent type and position significantly influence chemical reactivity, physical properties, and applications. While direct data on this compound is unavailable in the provided evidence, comparisons can be drawn from structurally related bromoanilines with alkyl, aryl, and halogen substituents.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-bromo-4-cyclopentylaniline

InChI

InChI=1S/C11H14BrN/c12-10-7-9(5-6-11(10)13)8-3-1-2-4-8/h5-8H,1-4,13H2

InChI Key

RZVMLTHJIZYYJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C=C2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Size and Steric Effects

Compound Substituents (Positions) Molecular Weight Key Observations
4-Bromo-2-ethylaniline Br (4), CH₂CH₃ (2) 200.076 The ethyl group increases steric bulk compared to methyl, potentially reducing solubility in polar solvents.
4-Bromo-2-phenylaniline Br (4), C₆H₅ (2) 248.12 The phenyl group introduces aromaticity and steric hindrance, which may impede molecular packing and alter reactivity.
4-Bromo-2,6-dimethylaniline Br (4), CH₃ (2,6) 200.08 Symmetric methyl groups enable N–H···N hydrogen bonding, stabilizing the crystal lattice.

Inference for this compound : The cyclopentyl group is bulkier than ethyl or phenyl, likely further reducing solubility and increasing van der Waals interactions, which could elevate melting points.

Positional Isomerism

Compound Substituents (Positions) CAS Number Key Observations
2-Bromo-4-methylaniline Br (2), CH₃ (4) 583-68-6 Bromine at the ortho position may exert stronger electronic effects on the amino group compared to para-substituted analogs.
4-Bromo-2-methylaniline Br (4), CH₃ (2) 583-75-5 Methyl at the ortho position could enhance steric hindrance near the amino group, affecting reaction pathways.

Hydrogen Bonding and Crystal Packing

  • 4-Bromo-2,6-dimethylaniline : Forms N–H···N hydrogen bonds between molecules, creating a stable crystalline network.
  • 4-Bromo-N-phenylaniline : Likely experiences weaker hydrogen bonding due to the bulky phenyl group, leading to less ordered packing.

Inference : The cyclopentyl group in this compound may disrupt hydrogen bonding, favoring alternative intermolecular interactions like van der Waals forces.

Electronic Effects of Halogens

Compound Substituents (Positions) Key Observations
4-Bromo-5-fluoro-2-methylaniline Br (4), F (5), CH₃ (2) Fluorine’s electron-withdrawing nature reduces ring electron density, altering amino group reactivity.
2-Bromo-4-fluoro-6-methylaniline Br (2), F (4), CH₃ (6) Dual halogenation may enhance electrophilic substitution selectivity.

Data Table: Structural and Physical Properties of Analogs

Compound Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key Properties/Interactions
4-Bromo-2,6-dimethylaniline C₈H₁₀BrN 200.08 Br (4), CH₃ (2,6) - N–H···N H-bonds
2-Bromo-4-methylaniline C₇H₈BrN 186.05 Br (2), CH₃ (4) 583-68-6 Ortho-bromo electronic effects
4-Bromo-2-ethylaniline C₈H₁₀BrN 200.076 Br (4), CH₂CH₃ (2) 45762-41-2 Increased steric bulk
4-Bromo-2-phenylaniline C₁₂H₁₀BrN 248.12 Br (4), C₆H₅ (2) 5455-13-0 Steric hindrance
4-Bromo-5-fluoro-2-methylaniline C₇H₇BrFN 204.04 Br (4), F (5), CH₃ (2) 52723-82-7 Electron-withdrawing effects

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